

11H-Dibenzo[b,e]azepine-6-carbonitrile molecular weight

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Compound of Interest

Compound Name: 11H-Dibenzo[b,e]azepine-6-carbonitrile

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An In-Depth Technical Guide to **11H-Dibenzo[b,e]azepine-6-carbonitrile**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **11H-Dibenzo[b,e]azepine-6-carbonitrile**, a pivotal chemical intermediate in pharmaceutical development. The document details its core physicochemical properties, with a primary focus on its molecular weight and structure. A detailed, field-tested protocol for its synthesis and purification is presented, emphasizing the rationale behind key experimental steps. Furthermore, this guide explores the compound's analytical characterization, its significant applications as a precursor to antihistaminic agents like Epinastine, and its broader role as a scaffold in Central Nervous System (CNS) drug discovery. This paper is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this high-value molecule.

Core Molecular and Physicochemical Properties

11H-Dibenzo[b,e]azepine-6-carbonitrile is a tricyclic organic compound whose rigid, three-dimensional structure is a cornerstone of its utility in medicinal chemistry. Its fundamental identity is established by its molecular formula and weight.

The molecular weight is a critical parameter for stoichiometric calculations in synthesis, for analytical validation via mass spectrometry, and for overall characterization. The accepted

molecular weight of the compound is 218.25 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) This value is derived from its molecular formula, C₁₅H₁₀N₂.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source(s)
Molecular Weight	218.25 g/mol	[1] [2] [3]
Alternate MW Value	218.26 g/mol	[4]
Molecular Formula	C ₁₅ H ₁₀ N ₂	[1] [3]
CAS Number	80012-69-7	[1] [4] [5]
Common Synonyms	6-Cyano-11-hydro-dibenzoazepine	[6]
Appearance	Colorless solid/crystals	[2]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	0	[1]

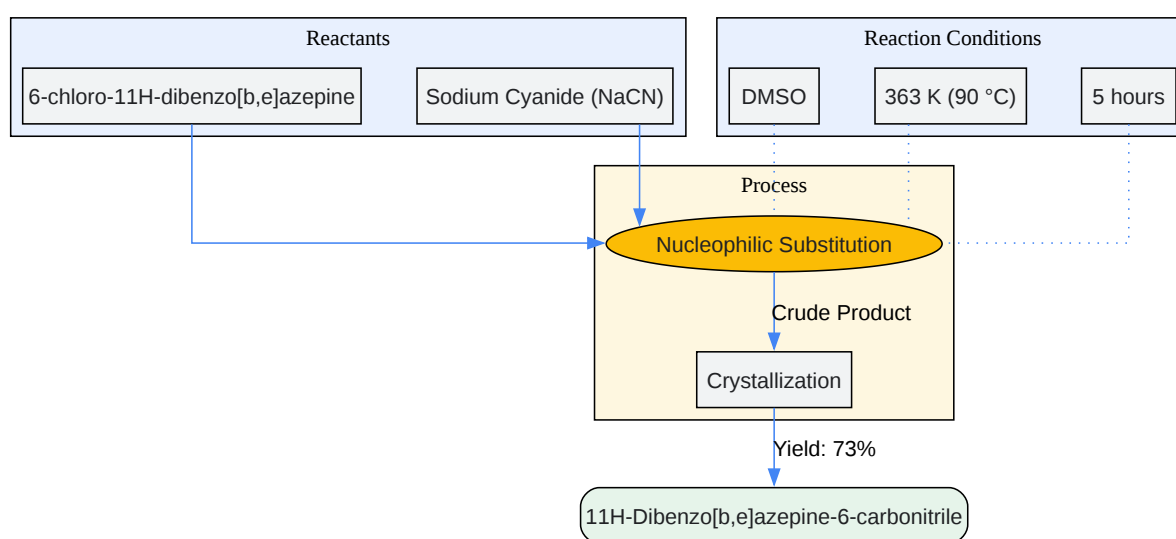
Structurally, the molecule consists of two benzene rings fused to a central seven-membered azepine ring. X-ray crystallography studies have provided definitive insights into its three-dimensional conformation.[\[3\]](#)[\[7\]](#) The two benzene rings are not coplanar; they form significant dihedral angles of 60.32° and 61.35° in the two independent molecules found in the asymmetric unit of the crystal.[\[3\]](#)[\[7\]](#) This pronounced V-shape is a key feature of the dibenzoazepine scaffold and is crucial for its interaction with biological targets.

Synthesis and Purification

The synthesis of **11H-Dibenzo[b,e]azepine-6-carbonitrile** is most effectively achieved through a nucleophilic substitution reaction. The causality behind this choice is straightforward: the chlorine atom in the precursor, 6-chloro-11H-dibenzo[b,e]azepine, serves as an excellent leaving group, which is readily displaced by the cyanide anion (CN⁻).

Synthetic Pathway Overview

The established protocol involves the reaction of 6-chloro-11H-dibenzo[b,e]azepine with sodium cyanide in a polar aprotic solvent like Dimethyl sulfoxide (DMSO).^[3] DMSO is chosen for its ability to dissolve both the organic substrate and the inorganic cyanide salt, facilitating a homogenous reaction environment and enhancing the nucleophilicity of the cyanide ion. The elevated temperature provides the necessary activation energy to overcome the reaction barrier.



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*A workflow for the synthesis of **11H-Dibenzo[b,e]azepine-6-carbonitrile**.*

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis and subsequent crystallization to match reported analytical data confirm the procedure's efficacy.

- **Reagent Preparation:** In a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, combine 6-chloro-11H-dibenzo[b,e]azepine (1.0 mmol, 0.23 g) and sodium cyanide (1.1 mmol, 0.05 g).^[3] A slight excess of the nucleophile (cyanide) is used to ensure the complete conversion of the starting material.
- **Solvent Addition:** Add 10 mL of dry DMSO to the vessel.^[3]
- **Reaction Execution:** Heat the reaction mixture to 363 K (90 °C) and maintain this temperature with vigorous stirring for 5 hours.^[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, the reaction mixture is poured into water, leading to the precipitation of the crude product. The solid is then collected by vacuum filtration and washed with water to remove residual DMSO and inorganic salts.
- **Purification:** The crude product is further purified by recrystallization. Crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a methanol solution over several days at room temperature.^[3] This step is critical for achieving high purity required for pharmaceutical applications.

Analytical Characterization and Validation

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques is employed.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. The crystallographic data for **11H-Dibenzo[b,e]azepine-6-carbonitrile** provides precise bond lengths, angles, and the overall molecular conformation.^[3]

Crystallographic Parameter	Value
Crystal System	Triclinic
Space Group	P1
a	10.125 (2) Å
b	10.275 (2) Å
c	12.749 (3) Å
α	105.96 (3)°
β	99.18 (2)°
γ	109.04 (3)°
Data sourced from Fan et al. (2008).[3]	

Spectroscopic and Chromatographic Methods

- **Mass Spectrometry (MS):** This technique is used to confirm the molecular weight of the compound. An ESI-MS spectrum would be expected to show a prominent peak at m/z 219.26 corresponding to the protonated molecule $[M+H]^+$.
- **Infrared (IR) Spectroscopy:** The presence of the nitrile functional group is confirmed by a characteristic sharp absorption band around $2220\text{--}2260\text{ cm}^{-1}$ for the $C\equiv N$ stretch.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule, ensuring the correct isomeric structure has been synthesized.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is used to determine the purity of the final compound, which is a critical release criterion in drug development, often requiring purity levels exceeding 99%.

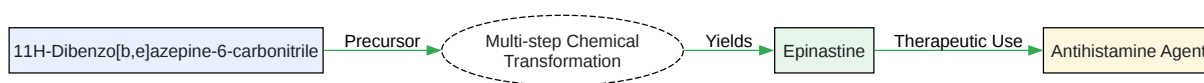
Applications in Research and Drug Development

The dibenzoazepine scaffold is a privileged structure in medicinal chemistry, known for its interaction with CNS targets.[8][9] **11H-Dibenzo[b,e]azepine-6-carbonitrile** serves both as a

direct precursor to established drugs and as a versatile platform for discovering new therapeutic agents.

Key Intermediate for Epinastine Synthesis

The primary industrial application of this compound is as a key intermediate in the synthesis of Epinastine.[3] Epinastine is a second-generation antihistamine and mast cell stabilizer used in allergic conjunctivitis. The nitrile group of **11H-Dibenzo[b,e]azepine-6-carbonitrile** is a versatile chemical handle that undergoes further transformations to build the final Epinastine molecule.



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Role as a precursor in the synthesis of Epinastine.

Scaffold for CNS Drug Discovery

The unique, rigid, and three-dimensional nature of the dibenzoazepine core makes it an attractive scaffold for developing drugs that target the CNS. This compound is used in research as a starting material for creating libraries of novel molecules with potential antipsychotic and antidepressant effects.[6] Its structure allows it to interact with various biological targets, making it a valuable tool in the development of new therapeutic agents.[6]

Tool Compound in Medical Research

In medical research, **11H-Dibenzo[b,e]azepine-6-carbonitrile** can serve as a chemical probe.[6] By modifying its structure and observing the effects on cellular or animal models, scientists can gain a better understanding of the mechanisms underlying various neuropsychiatric disorders.[6]

Safety, Handling, and Storage

As with all nitrile-containing compounds, **11H-Dibenzo[b,e]azepine-6-carbonitrile** should be handled with appropriate care in a well-ventilated chemical fume hood.

- Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
- Handling: Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Users must consult the full Material Safety Data Sheet (MSDS) for this compound before use.

[6]

Conclusion

11H-Dibenzo[b,e]azepine-6-carbonitrile is a compound of significant scientific and commercial interest. Its precise molecular weight of 218.25 g/mol, well-defined three-dimensional structure, and versatile chemical reactivity make it an indispensable building block in the pharmaceutical industry. The robust synthetic protocol and clear analytical profile underscore its utility. As research into CNS disorders continues, the importance of this compound and its derivatives as scaffolds for novel therapeutics is poised to grow, making a thorough understanding of its properties essential for professionals in the field.

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